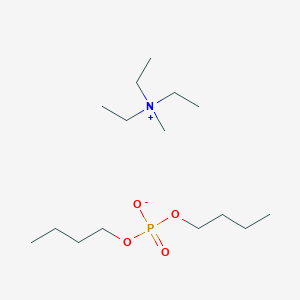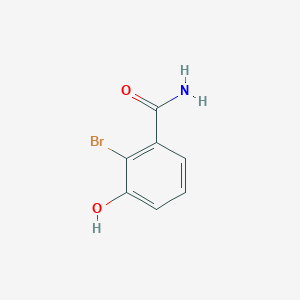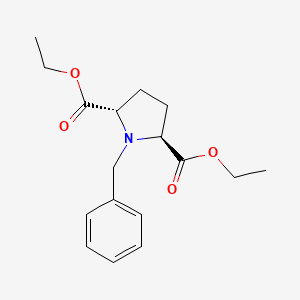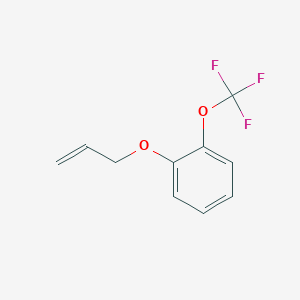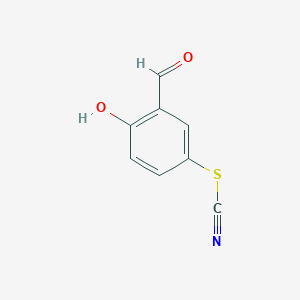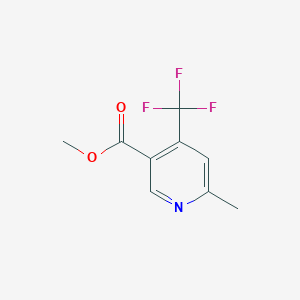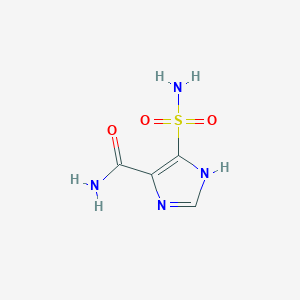
4-Sulfamoyl-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfamoyl-1H-imidazole-5-carboxamide is a heterocyclic compound that features both sulfonamide and imidazole functional groups. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly noteworthy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfamoyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a sulfonamide under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the nickel-catalyzed cyclization process makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Sulfamoyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
4-Sulfamoyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Sulfamoyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions in enzymes and altering their activity. This can lead to inhibition of enzyme function, which is a common mechanism in antimicrobial and anticancer therapies. The sulfonamide group can also interact with biological molecules, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
5-Aminoimidazole-4-carboxamide ribotide (AICAR): Shares the imidazole ring and is involved in purine biosynthesis.
Sulfanilamide: Contains the sulfonamide group and is used as an antimicrobial agent.
Uniqueness: 4-Sulfamoyl-1H-imidazole-5-carboxamide is unique due to the combination of both sulfonamide and imidazole functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C4H6N4O3S |
|---|---|
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
5-sulfamoyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4O3S/c5-3(9)2-4(8-1-7-2)12(6,10)11/h1H,(H2,5,9)(H,7,8)(H2,6,10,11) |
Clé InChI |
XOCXBLMVIUMNGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)S(=O)(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


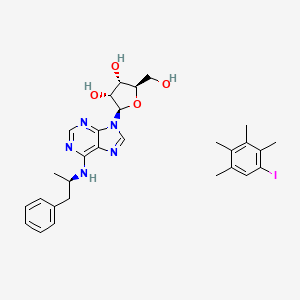
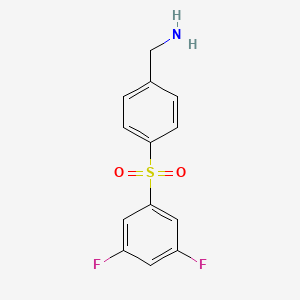
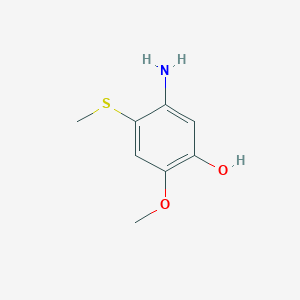
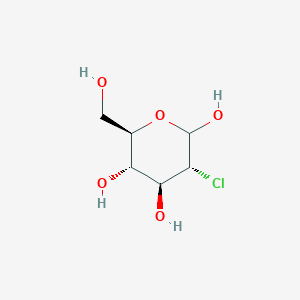
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
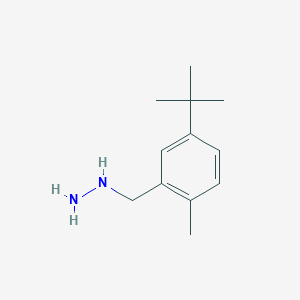
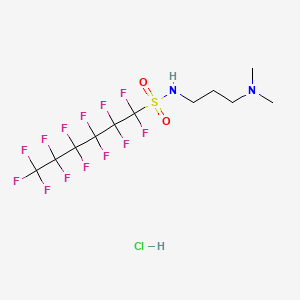
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
